Octylsuccinic acid Octylsuccinic acid
Brand Name: Vulcanchem
CAS No.: 2530-32-7
VCID: VC3879917
InChI: InChI=1S/C12H22O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16)
SMILES: CCCCCCCCC(CC(=O)O)C(=O)O
Molecular Formula: C12H22O4
Molecular Weight: 230.3 g/mol

Octylsuccinic acid

CAS No.: 2530-32-7

Cat. No.: VC3879917

Molecular Formula: C12H22O4

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

Octylsuccinic acid - 2530-32-7

Specification

CAS No. 2530-32-7
Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
IUPAC Name 2-octylbutanedioic acid
Standard InChI InChI=1S/C12H22O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key FPOGSOBFOIGXPR-UHFFFAOYSA-N
SMILES CCCCCCCCC(CC(=O)O)C(=O)O
Canonical SMILES CCCCCCCCC(CC(=O)O)C(=O)O

Introduction

Chemical Structure and Synthesis of Octylsuccinic Acid

Molecular Architecture

Octylsuccinic acid (C12H22O4\text{C}_{12}\text{H}_{22}\text{O}_{4}) consists of a succinic acid core (butanedioic acid) substituted with an octyl chain at the second carbon position. The InChIKey identifier NGCHQFGQAJUOMU-UHFFFAOYSA-N confirms its stereochemical configuration, while NMR and FTIR spectra validate the esterification patterns and carboxyl group orientations . The compound’s amphiphilicity arises from the hydrophobic octyl tail and hydrophilic carboxyl groups, enabling interactions with polar and nonpolar matrices.

Synthetic Pathways

The primary synthesis route involves the esterification of succinic anhydride with octanol under acidic catalysis. For instance, industrial-scale production employs continuous reactors where succinic anhydride and octanol are heated under reflux with sulfuric acid, achieving yields exceeding 85% . Alternative methods include:

  • Alkaline esterification: Conducted at pH 8–9 to minimize side reactions, enhancing product purity .

  • Enzymatic catalysis: Lipases such as Candida antarctica facilitate esterification under mild conditions, though scalability remains a challenge .

A comparative analysis of synthesis conditions reveals that acidic catalysis (pH 5–6) optimizes reaction kinetics, while alkaline conditions (pH 8–9) favor ester stability .

Physicochemical Properties

Solubility and Thermal Behavior

Octylsuccinic acid demonstrates limited aqueous solubility (0.12 g/L at 25°C) but high miscibility in organic solvents like ethanol and dichloromethane. Differential scanning calorimetry (DSC) profiles exhibit an endothermic peak at 87.1°C, corresponding to its melting point, and a decomposition onset at 210°C .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight230.3 g/mol
Melting Point87.1°C
Aqueous Solubility0.12 g/L (25°C)
Partition Coefficient (logP)3.45

Spectroscopic Characterization

  • 13C^{13}\text{C} NMR: Peaks at δ 178.2 ppm (carboxyl carbons) and δ 34.1 ppm (octyl chain methylenes) confirm the esterified structure .

  • FTIR: Stretching vibrations at 1715 cm1^{-1} (C=O) and 1170 cm1^{-1} (C-O) validate the succinate backbone .

Industrial and Food Applications

Emulsification in Food Systems

Octylsuccinic acid-modified polysaccharides, such as starch and gum arabic, are widely used as emulsifiers. For example, OSA-treated Chenopodium album starch exhibits a 40% increase in oil absorption capacity and a 27% reduction in amylose content, enhancing emulsion stability in sauces and dressings . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) permits its use in food products at concentrations ≤3% .

Toner and Polymer Production

In the printing industry, octylsuccinic acid derivatives improve toner adhesion and thermal stability. Patent EP4250013A1 highlights its incorporation into amorphous polyester resins, where it enhances low-temperature fixability (≤120°C) and reduces caking strength by 65% compared to unmodified resins .

Recent Research Advances

Flowability Enhancements in Starch

Modifying starch with octylsuccinic acid reduces cohesiveness, as evidenced by Carr’s index improvements from 35.32% (native starch) to 17.42% (modified starch). This transformation shifts flowability from "very poor" to "fair," critical for pharmaceutical tablet compression .

Table 2: Impact of Octylsuccinic Acid Modification on Starch Properties

PropertyNative StarchModified Starch
Carr’s Index (%)35.3217.42
Caking Strength (g mm)1072.03367.23
Pasting Temperature (°C)80.0587.10

Biodegradable Polymer Synthesis

Esterification of polylactic acid (PLA) with octylsuccinic acid increases hydrophobicity, extending degradation times from 12 weeks to 18 weeks in soil environments. This modification is pivotal for sustainable packaging solutions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator